Alloaromadendrene
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Overview
Description
Alloaromadendrene is a natural product found in Valeriana officinalis, Melaleuca leucadendra, and other organisms with data available.
Scientific Research Applications
Biotransformation in Microorganisms
Alloaromadendrene has been studied for its biotransformation by the plant pathogenic micro-organism Glomerella cingulata. This process involves oxidation at specific sites on the compound, forming triols which are hydroxylated at various carbon positions. These transformations are significant for understanding the microbial interaction with sesquiterpenoids like this compound (Miyazawa, Uemura, & Kameoka, 1995).
Role in Marine Organisms
A study on soft corals like Clavularia viridis and Sarcophyton acutangulum revealed the presence of (+)-alloaromadendrene. The structural determination of these compounds, including this compound, enhances our understanding of marine biodiversity and the chemical composition of marine organisms (Yasumoto, Mada, Ooi, & Kusumi, 2000).
Antiproliferative Properties
This compound has shown antiproliferative properties in studies involving the Red Sea soft coral Sarcophyton glaucum. It exhibited potent inhibition of cell proliferation in specific cancer cell lines, suggesting its potential role in cancer research (Sawant, Youssef, Sylvester, Wali, & Sayed, 2007).
Synthetic Studies
Synthetic studies have been conducted to achieve the stereoselective total syntheses of compounds like (+)-aromadendrene and (−)-alloaromadendrene. These syntheses are crucial for advancing our knowledge of organic chemistry and the potential pharmaceutical applications of these compounds (Tanaka et al., 1996).
Antioxidant and Anti-Aging Effects
Research on Cinnamomum osmophloeum leaves indicated that this compound plays a key role in protecting against oxidative stress and prolonging the lifespan of Caenorhabditis elegans. This suggests potential applications in developing treatments to delay aging (Yu et al., 2014).
Chemical Composition Analysis
Analytical studies involving this compound have focused on understanding its role in essential oils and their chemical structure. For example, oxidation and reduction reactions on this compound have been investigated to produce various alcohols, contributing to our knowledge of essential oil composition (Bombarda et al., 2001).
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4aS,7R,7aS,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13+,14-/m1/s1 |
InChI Key |
ITYNGVSTWVVPIC-XGFWRYKXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]1[C@H]3[C@H](C3(C)C)CCC2=C |
SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C |
Synonyms |
alloaromadendrene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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